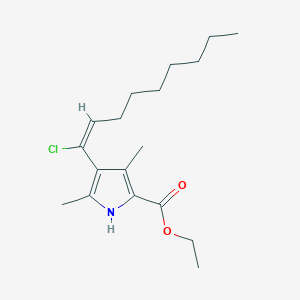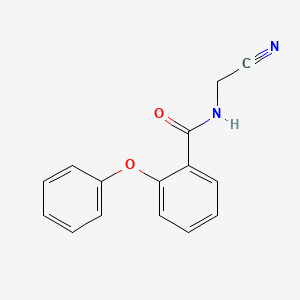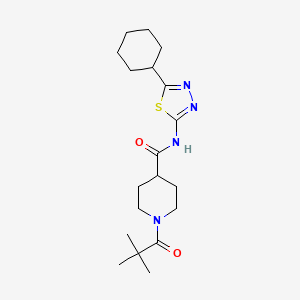
N-butyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
描述
N-butyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, also known as BDP or BDP-9066, is a novel and potent analgesic drug that has been extensively studied for its potential use in pain management. BDP belongs to a class of drugs called piperidine carboxamides, which act as selective agonists of the mu-opioid receptor.
作用机制
N-butyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide acts as a selective agonist of the mu-opioid receptor, which is involved in the modulation of pain perception. Activation of the mu-opioid receptor by this compound leads to the inhibition of neurotransmitter release and the activation of downstream signaling pathways, resulting in the suppression of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to have a lower potential for tolerance and dependence compared to traditional opioid analgesics. This compound has been shown to have a longer duration of action compared to traditional opioid analgesics, which may be due to its slower rate of metabolism.
实验室实验的优点和局限性
N-butyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has several advantages as a research tool, including its potent analgesic effects, selectivity for the mu-opioid receptor, and lower potential for tolerance and dependence compared to traditional opioid analgesics. However, this compound also has limitations, including its high cost and limited availability.
未来方向
There are several future directions for research on N-butyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential use in combination with other analgesic drugs, and the exploration of its potential use in the treatment of other neurological disorders. Further studies are also needed to fully understand the mechanisms underlying its analgesic effects and to optimize its therapeutic potential.
科学研究应用
N-butyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been extensively studied for its potential use as a novel analgesic drug. It has been shown to have potent analgesic effects in various animal models of acute and chronic pain, including thermal and mechanical hyperalgesia, neuropathic pain, and inflammatory pain. This compound has also been shown to have a lower potential for tolerance and dependence compared to traditional opioid analgesics.
属性
IUPAC Name |
N-butyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-5-6-9-16-13(18)12-7-10-17(11-8-12)14(19)15(2,3)4/h12H,5-11H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILJRAVGMRAKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-furylmethyl)-6-(2-pyridinyl)-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4658496.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4658498.png)

![5,7-dimethyl-3-(2-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4658512.png)

![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4658534.png)
![4-[ethyl(methylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4658576.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4658579.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4658584.png)
![3-(2-phenylethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4658590.png)



